(2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one
Overview
Description
(2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone core with dimethylamino and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexanone core, followed by the introduction of the dimethylamino and thiophene groups through condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Understanding these interactions is crucial for developing therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substituents.
Valacyclovir Related Compound G: A compound with a similar structural motif.
Uniqueness
(2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
(2E,6E)-2-[[4-(dimethylamino)phenyl]methylidene]-6-(thiophen-2-ylmethylidene)cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NOS/c1-21(2)18-10-8-15(9-11-18)13-16-5-3-6-17(20(16)22)14-19-7-4-12-23-19/h4,7-14H,3,5-6H2,1-2H3/b16-13+,17-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISBRVIBVPLGKK-DISAMGIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=CS3)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCC/C(=C\C3=CC=CS3)/C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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